1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at the 1-position and a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety at the 4-position.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-24-15-4-2-14(3-5-15)22-11-13(10-16(22)23)18-20-17(21-25-18)12-6-8-19-9-7-12/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTVXFPUTHMTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
Starting Materials: 4-pyridinecarboxylic acid, hydrazine hydrate, and an appropriate carboxylic acid derivative.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,2,4-oxadiazole ring.
-
Formation of the Pyrrolidinone Core:
Starting Materials: 4-methoxybenzaldehyde, an appropriate amine, and a ketone.
Reaction Conditions: The reaction involves a condensation step followed by cyclization to form the pyrrolidinone core.
-
Coupling of the Two Fragments:
Starting Materials: The previously synthesized oxadiazole and pyrrolidinone intermediates.
Reaction Conditions: The coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is part of a broader family of pyrrolidin-2-one derivatives with 1,2,4-oxadiazole substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures.
Key Observations :
Methoxy vs. Phenyl Substitution: The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the phenyl analog (C17H14N4O2, Ev11) due to its electron-donating nature and polarity .
Oxadiazole Ring Modifications :
- The pyridin-4-yl group on the oxadiazole (target compound) provides a hydrogen-bond acceptor site, which is critical for interactions with biological targets, such as enzymes or receptors .
- Substitution with a 2-chlorophenyl group (Ev12) introduces steric and electronic effects, likely reducing solubility but enhancing binding affinity in hydrophobic pockets .
Pyridine derivatives (e.g., Ev9’s 3-(pyridin-4-yl)-1,2,4-oxadiazole) are common in drug design due to their ability to engage in π-π stacking and hydrogen bonding .
Biological Activity
The compound 1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a derivative of the 1,2,4-oxadiazole class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring linked to a 1,2,4-oxadiazole moiety and a methoxyphenyl group, which contribute to its biological activities.
Anticancer Properties
-
Mechanism of Action :
- The 1,2,4-oxadiazole scaffold has demonstrated significant anticancer potential by targeting various enzymes associated with cancer cell proliferation. Studies indicate that compounds containing this scaffold can inhibit enzymes such as thymidylate synthase and HDAC (Histone Deacetylase), which are crucial in cancer biology .
- The compound's ability to induce apoptosis in cancer cells has been linked to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .
-
In Vitro Studies :
- In vitro studies have shown that derivatives of the 1,2,4-oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- A comparative study highlighted that certain derivatives exhibited higher biological activity than standard chemotherapeutics like doxorubicin .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications at various positions on the oxadiazole ring or the pyrrolidine moiety can enhance potency and selectivity against specific cancer types. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound’s oxadiazole core can be synthesized via cyclization of acylhydrazides with nitriles or carboxylic acids under reflux using phosphoryl chloride (POCl₃) as a catalyst. For example, highlights cyclization at 120°C with POCl₃ for analogous oxadiazole derivatives. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of hydrazide to nitrile) and reaction time (6–8 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 110–130°C |
| Catalyst | POCl₃ (1.5 equiv) |
| Solvent | Dry dichloromethane or acetonitrile |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- X-ray diffraction (XRD) : Use SHELXL for refinement of single-crystal data ( ). Resolve disorder in the pyrrolidin-2-one ring by applying restraints to bond lengths and angles .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify methoxyphenyl (δ 3.8 ppm for OCH₃) and pyridinyl protons (δ 8.5–9.0 ppm). 2D-COSY confirms connectivity .
- IR : Stretching frequencies at 1670 cm⁻¹ (C=O, pyrrolidinone) and 1580 cm⁻¹ (C=N, oxadiazole) .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS). Monitor for byproducts (e.g., uncyclized hydrazides) and ensure a single peak with >99% purity. Melting point analysis (compare to literature values) provides additional validation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of the target protein (PDB ID). Parameterize the compound’s partial charges via density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Methodology : If DFT-optimized geometries conflict with XRD data (e.g., bond angle deviations >5°), re-evaluate computational parameters. Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that stabilize the crystal lattice. Use SHELXL’s TWIN/BASF commands to refine twinned crystals ( ) .
Q. What strategies are employed to investigate structure-activity relationships (SAR) when modifying the oxadiazole or pyridinyl moieties?
- Methodology :
- Oxadiazole modifications : Replace the pyridinyl group with other heterocycles (e.g., thiadiazole) and compare bioactivity. Synthesize derivatives via parallel synthesis ().
- Pyridinyl substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity. Assess activity via dose-response curves (IC₅₀ values).
- SAR Table :
| Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 120 ± 15 | 8.2 |
| Pyridinyl → Thiazole | 450 ± 30 | 12.5 |
| 4-Methoxy → 4-Nitro | 85 ± 10 | 5.1 |
Q. How can researchers address low solubility or stability issues during in vitro assays?
- Methodology : Use co-solvents (e.g., DMSO ≤0.1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD). Monitor stability via LC-MS over 24 hours in assay buffer (pH 7.4). For hygroscopic samples, store under argon at -20°C .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond length variations) be interpreted for this compound?
- Methodology : Cross-validate with neutron diffraction or low-temperature (100 K) XRD to reduce thermal motion artifacts. Compare to analogous structures in the Cambridge Structural Database (CSD). If discrepancies persist (e.g., C–O bond ±0.02 Å), consider dynamic effects via molecular dynamics simulations .
Tables for Key Analytical Data
Table 1 : Comparative XRD Parameters for Analogous Compounds
| Compound | Space Group | R-factor (%) | Key Bond Length (Å) |
|---|---|---|---|
| Target compound | P2₁/c | 4.2 | C=O: 1.221 |
| A1IZ8 ( ) | C2/c | 3.8 | C=N: 1.328 |
| OMXX-284687-01 ( ) | P1̄ | 5.1 | N–O: 1.402 |
Table 2 : Optimized Reaction Conditions for Oxadiazole Formation
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | CH₂Cl₂ | 78 | 99 |
| HATU | DMF | 65 | 95 |
| T3P® | EtOAc | 82 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
